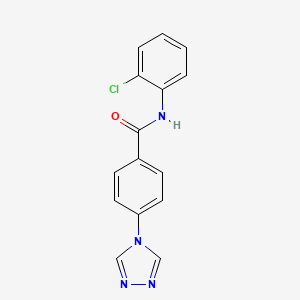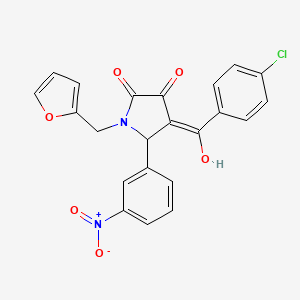
N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of triazole-based compounds and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
The exact mechanism of action of CTB is not fully understood. However, studies have shown that it interacts with various enzymes and proteins in the body, including cytochrome P450 and cyclooxygenase-2 (COX-2). CTB has also been shown to inhibit the growth of various fungal strains by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.
Biochemical and physiological effects:
Studies have shown that CTB exhibits various biochemical and physiological effects in the body. It has been shown to exhibit potent antifungal activity, anti-inflammatory activity, and anti-cancer activity. CTB has also been shown to inhibit the growth of various bacterial strains. However, further studies are required to fully understand the biochemical and physiological effects of CTB.
Avantages Et Limitations Des Expériences En Laboratoire
CTB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, CTB has certain limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be exercised when handling CTB in the laboratory.
Orientations Futures
There are several future directions for the study of CTB. One potential direction is the development of more potent and selective CTB analogs for use in medicinal chemistry. Another direction is the study of the structure and function of biological membranes using CTB as a fluorescent probe. Additionally, further studies are required to fully understand the mechanism of action and biochemical and physiological effects of CTB.
Méthodes De Synthèse
The synthesis of CTB involves the reaction between 2-chlorobenzoyl chloride and 4-(4H-1,2,4-triazol-4-yl)aniline in the presence of a base. The reaction yields CTB as a white crystalline solid with a melting point of 266-268°C. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
CTB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CTB has been shown to exhibit potent antifungal activity against various fungal strains. It has also been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry and molecular biology, CTB has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used as a fluorescent probe to study the structure and function of biological membranes.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-13-3-1-2-4-14(13)19-15(21)11-5-7-12(8-6-11)20-9-17-18-10-20/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLWYPWMFQSJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)

![(3S*,5R*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5365555.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B5365560.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylacetamide](/img/structure/B5365566.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide](/img/structure/B5365571.png)
![3-(2-furylmethyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365591.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5365599.png)

![4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5365608.png)
![ethyl 3-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B5365614.png)

![2-({2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5365642.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5365651.png)